molecular formula C19H16N2O3 B5879886 N-(4-benzamido-3-methylphenyl)furan-2-carboxamide CAS No. 5746-26-9

N-(4-benzamido-3-methylphenyl)furan-2-carboxamide

Cat. No.: B5879886
CAS No.: 5746-26-9
M. Wt: 320.3 g/mol
InChI Key: NJXZOHSSUHAONF-UHFFFAOYSA-N
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Description

N-(4-benzamido-3-methylphenyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group and a benzamido group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-benzamido-3-methylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Benzamido Group: The benzamido group can be attached to the methylphenyl ring through an amide bond formation reaction, typically using benzoyl chloride and an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-benzamido-3-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamido derivatives.

Scientific Research Applications

N-(4-benzamido-3-methylphenyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit key enzymes involved in microbial metabolism, leading to the disruption of essential biological processes.

    Binding to Receptors: It may bind to specific receptors on the cell surface, altering cellular signaling pathways.

    Interference with DNA/RNA Synthesis: It can interfere with the synthesis of nucleic acids, preventing the replication and transcription of genetic material.

Comparison with Similar Compounds

N-(4-benzamido-3-methylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)furan-2-carboxamide: This compound has a bromine atom instead of a benzamido group, which may alter its chemical reactivity and biological activity.

    N-(4-methylphenyl)furan-2-carboxamide: This compound lacks the benzamido group, which may affect its ability to interact with biological targets.

    N-(4-chlorophenyl)furan-2-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-12-15(20-19(23)17-8-5-11-24-17)9-10-16(13)21-18(22)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXZOHSSUHAONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972940
Record name N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-26-9
Record name N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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